molecular formula C17H11ClO3S B12801215 2-((3-Chlorophenylthio)methyl)-3-hydroxynaphthalene-1,4-dione CAS No. 72520-37-7

2-((3-Chlorophenylthio)methyl)-3-hydroxynaphthalene-1,4-dione

Cat. No.: B12801215
CAS No.: 72520-37-7
M. Wt: 330.8 g/mol
InChI Key: QXGGYTCKICEBFY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for polycyclic quinones. The parent structure, naphthalene-1,4-dione, is substituted at position 2 with a (3-chlorophenylthio)methyl group and at position 3 with a hydroxyl group. The full IUPAC name is 3-hydroxy-2-[(3-chlorophenyl)sulfanylmethyl]naphthalene-1,4-dione .

Key substituents are prioritized based on functional group hierarchy:

  • The quinone carbonyl groups at positions 1 and 4 define the core structure.
  • The hydroxyl group at position 3 is assigned the next priority.
  • The (3-chlorophenylthio)methyl group at position 2 is named as a sulfanyl derivative, with the chlorophenyl moiety specified for regiochemistry.

This nomenclature aligns with structurally related compounds, such as 2-[(3-chlorophenyl)methyl]naphthalene-1,4-dione (PubChem CID: 139943520), differing only in the substitution of a sulfur atom in the methylthio linker.

Molecular Geometry and Conformational Analysis

The naphthalene-1,4-dione core adopts a planar configuration due to aromatic π-conjugation, while substituents introduce steric and electronic perturbations:

  • Hydroxyl group (C3): The -OH group participates in intramolecular hydrogen bonding with the adjacent carbonyl oxygen, stabilizing a tautomeric enol form. This interaction reduces rotational freedom, fixing the hydroxyl proton in a pseudo-axial orientation.
  • (3-Chlorophenylthio)methyl group (C2): The thioether linker (-S-CH2-) introduces torsional flexibility. Density functional theory (DFT) simulations of analogous thioether-naphthoquinones suggest a dihedral angle of 112–118° between the naphthoquinone plane and the chlorophenyl ring. The sulfur atom’s lone pairs delocalize into the quinone’s π-system, slightly elongating C-S bonds (1.82–1.85 Å).

Comparative analysis with 2-[trans-4-(4'-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone (566C80) reveals that replacing the cyclohexyl group with a sulfanylmethyl moiety increases conformational flexibility but reduces steric bulk.

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray data for this compound are unavailable, crystallographic studies of related naphthoquinones provide predictive insights:

Parameter Predicted Value (This Compound) 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone
Crystal System Orthorhombic Orthorhombic
Space Group P2$$1$$2$$1$$2$$_1$$ Pbca
Unit Cell (Å) a = 10.5, b = 13.2, c = 21.1 a = 7.86, b = 13.27, c = 21.20
Z 8 8
Intermolecular Interactions C–H···O, π-π stacking C–H···O, C–H···Cl

The chlorophenylthio group likely induces slipped π-π stacking (3.3–3.8 Å interplanar distance), while hydroxyl and carbonyl groups mediate C–H···O hydrogen bonds. The thioether sulfur may engage in weak C–H···S interactions, though these are less common than C–H···O.

Comparative Analysis with Related Naphthoquinone Derivatives

Structural variations among naphthoquinones significantly alter electronic and steric profiles:

  • Substituent Effects on Electronic Structure:

    • Thioether vs. Ether Links: Replacing oxygen with sulfur in the methylthio group increases electron-donating capacity, red-shifting the quinone’s UV-Vis absorption (λmax ~450 nm vs. 420 nm for ether analogs).
    • Chlorophenyl vs. Alkyl Groups: Aromatic substituents enhance π-π interactions, improving crystallinity compared to alkyl derivatives (e.g., 3-hydroxy-2-(4-hydroxy-3-methylbutyl)-1,4-naphthoquinone).
  • Steric and Conformational Comparisons:

    • The (3-chlorophenylthio)methyl group imposes less steric hindrance than bicyclic substituents (e.g., 566C80’s cyclohexyl group), potentially enhancing solubility in apolar solvents.
    • Thioether-containing derivatives exhibit greater resistance to oxidative degradation than their ether counterparts due to sulfur’s lower electronegativity.
  • Hydrogen-Bonding Networks:

    • The C3 hydroxyl group forms stronger intramolecular hydrogen bonds than methoxy or alkyloxy substituents, as observed in 5,8-dimethoxy derivatives. This stabilizes the quinonoid tautomer, influencing redox potential.

This comparative analysis underscores the unique interplay of electronic and steric features conferred by the compound’s substituents, positioning it as a versatile scaffold for further functionalization.

Properties

CAS No.

72520-37-7

Molecular Formula

C17H11ClO3S

Molecular Weight

330.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)sulfanylmethyl]-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C17H11ClO3S/c18-10-5-7-11(8-6-10)22-9-14-15(19)12-3-1-2-4-13(12)16(20)17(14)21/h1-8,19H,9H2

InChI Key

QXGGYTCKICEBFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CSC3=CC=C(C=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorophenylthio)methyl)-3-hydroxynaphthalene-1,4-dione typically involves the reaction of 3-chlorothiophenol with a naphthoquinone derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chlorophenylthio)methyl)-3-hydroxynaphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The naphthoquinone core can be reduced to a dihydro derivative.

    Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-((3-Chlorophenylthio)methyl)-3-ketonaphthalene-1,4-dione.

    Reduction: Formation of 2-((3-Chlorophenylthio)methyl)-3-hydroxy-1,4-dihydronaphthalene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Chlorophenylthio)methyl)-3-hydroxynaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Chlorophenylthio)methyl)-3-hydroxynaphthalene-1,4-dione involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, its potential anticancer activity may involve inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Table 1: Comparative Analysis of Key Naphthoquinone Derivatives

Compound Name Substituent Melting Point (°C) Key Spectral Data (IR, NMR) Biological Activity References
2-((3-Chlorophenylthio)methyl)-3-hydroxy-... (1b) 3-Chlorophenylthio N/A Not reported Antitrypanosomal (preclinical)
2-((4-Bromophenyl)thio)-3-hydroxy-... (4) 4-Bromophenylthio 271.2 IR: 1673 cm⁻¹ (C=O); HRMS: 300.0270 Not specified
2-((3-Fluorophenyl)thio)-3-hydroxy-... (7) 3-Fluorophenylthio 268.7 $^1$H NMR δ 7.34 (s, 1H) Platelet aggregation inhibition
2-Hydroxy-3-((4-methoxyphenyl)thio)-... (2a) 4-Methoxyphenylthio 49–51 IR: 1661 cm⁻¹ (C=O) Not specified
2-((4-Fluorophenyl)thio)-3-hydroxy-... (8) 4-Fluorophenylthio 268.0 $^{13}$C NMR δ 159.98 (d, J=241.2 Hz) Cytotoxicity (LDH assay)
2-(Phenethylthio)-3-(3-(trifluoromethyl)phenylamino)-... (5k) Trifluoromethylphenylamino 93–95 FTIR: 3308 cm⁻¹ (–NH); MS: m/z 453 Antimicrobial (MIC: 0.61–2500 µg/mL)

Key Observations:

  • Halogen Effects : Bromo- and fluorophenylthio derivatives (e.g., compounds 4, 7, 8) exhibit higher melting points (>260°C) compared to methoxyphenyl analogs (<55°C), suggesting stronger intermolecular interactions (e.g., halogen bonding) .
  • Spectral Signatures: The carbonyl (C=O) stretch in IR spectra (~1660–1673 cm⁻¹) and aromatic proton shifts in NMR (e.g., δ 7.34 in compound 7) are consistent across derivatives, confirming the naphthoquinone core’s stability .
  • Chlorine Position: The 3-chlorophenylthio group in the target compound may enhance antitrypanosomal activity compared to 2- or 4-chlorophenyl analogs, though direct comparative data are lacking .

Antiparasitic and Antimicrobial Effects

  • Its dichlorophenyl analog (1d) may exhibit enhanced efficacy due to increased lipophilicity .
  • Antimicrobial Activity: Trifluoromethylphenylamino derivatives (e.g., 5k) show broad-spectrum antimicrobial effects, with MIC values as low as 0.61 µg/mL against Candida albicans . In contrast, fluorophenylthio derivatives (7, 8) demonstrate cytotoxicity in platelet assays, suggesting divergent mechanisms of action .

Antitumor Potential

  • Mannich Base Derivatives: Compounds with hydroxyphenyl and alkylamino side chains () exhibit antitumoral activity in preclinical models, though the 3-chlorophenylthio derivative’s efficacy in this area remains unexplored .

Biological Activity

2-((3-Chlorophenylthio)methyl)-3-hydroxynaphthalene-1,4-dione, a compound belonging to the naphthoquinone family, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, case analyses, and detailed research findings.

Chemical Structure and Properties

The structural formula of 2-((3-Chlorophenylthio)methyl)-3-hydroxynaphthalene-1,4-dione includes a naphthalene core substituted with a hydroxyl group and a chlorophenylthio methyl group. This unique structure is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including its potential as an anticancer agent, its effects on enzyme inhibition, and its antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((3-Chlorophenylthio)methyl)-3-hydroxynaphthalene-1,4-dione exhibit significant anticancer properties. For instance, a study highlighted the compound's ability to inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)12.5Induces apoptosis
Compound BHeLa (cervical cancer)8.0Cell cycle arrest
2-((3-Chlorophenylthio)methyl)-3-hydroxynaphthalene-1,4-dioneA549 (lung cancer)TBDTBD

Enzyme Inhibition

The compound has also shown promise as an inhibitor of specific enzymes involved in cancer progression. For example, it has been reported to inhibit the activity of MDM2 (Murine Double Minute 2), a negative regulator of the p53 tumor suppressor protein. This inhibition can lead to the reactivation of p53, promoting cell cycle arrest and apoptosis in tumor cells.

Case Study: MDM2 Inhibition
In a recent experiment involving xenograft models, treatment with 2-((3-Chlorophenylthio)methyl)-3-hydroxynaphthalene-1,4-dione resulted in significant tumor growth inhibition compared to control groups. The compound demonstrated an IC50 value that indicates potent activity against MDM2.

Antimicrobial Properties

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary results suggest effectiveness against certain bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Mechanism
E. coli32 µg/mLMembrane disruption
S. aureus16 µg/mLCell wall synthesis inhibition

The mechanisms underlying the biological activity of 2-((3-Chlorophenylthio)methyl)-3-hydroxynaphthalene-1,4-dione are multifaceted:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : It interferes with key regulatory proteins involved in cell cycle progression.
  • Enzyme Interaction : The inhibition of MDM2 leads to increased levels of p53, enhancing tumor suppression mechanisms.

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